Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Description

Introduction and Chemical Identity

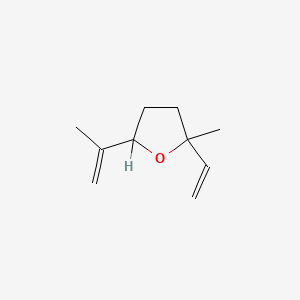

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- constitutes a member of the monoterpene oxide family, characterized by its distinctive five-membered heterocyclic ring structure containing one oxygen atom. The compound exhibits the molecular formula C₁₀H₁₆O with a precise molecular weight of 152.2334 daltons, placing it within the established framework of monoterpene derivatives that consist of two isoprene units. The structural architecture encompasses a tetrahydrofuran core bearing two significant substituents: an ethenyl group and a methyl group at position 2, alongside a 1-methylethenyl substituent at position 5. This particular substitution pattern creates a molecule with two chiral centers, resulting in the possibility of four distinct stereoisomeric configurations. The compound's classification as both a furan derivative and a monoterpene oxide reflects its dual chemical heritage, combining the reactivity patterns associated with saturated furan rings and the biosynthetic pathways characteristic of terpene metabolism.

The fundamental chemical identity of this compound emerges from its position within the broader monoterpene family, which represents one of the most diverse classes of natural products. Monoterpenes, defined by their C₁₀H₁₆ molecular framework derived from two isoprene units, serve crucial roles in plant metabolism and natural product chemistry. The incorporation of an oxygen atom within the tetrahydrofuran ring system distinguishes this particular compound from simpler monoterpene hydrocarbons, introducing additional complexity in terms of both chemical reactivity and biological activity. The structural features present in this molecule, particularly the presence of multiple double bonds and the saturated furan ring, contribute to its versatility as a chemical intermediate and its potential applications across various scientific disciplines.

Nomenclature and Structural Classification

The systematic nomenclature of furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing furan ring systems. The base structure centers on tetrahydrofuran, a five-membered saturated ring containing four carbon atoms and one oxygen atom, with systematic numbering beginning from the oxygen atom. The designation "2-ethenyltetrahydro" indicates the presence of a vinyl group (ethenyl) attached to the second carbon of the tetrahydrofuran ring, while the "2-methyl" component specifies an additional methyl substituent at the same position. The "5-(1-methylethenyl)" portion describes an isopropenyl group located at the fifth position of the ring system.

According to the International Union of Pure and Applied Chemistry Standard International Chemical Identifier system, this compound receives the designation InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3, with the corresponding International Chemical Identifier Key XIGFNCYVSHOLIF-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation appears as CC(=C)C1CCC(O1)(C)C=C, providing a linear notation that captures the essential connectivity pattern of the molecule. These standardized identifiers facilitate precise communication within the scientific community and enable accurate database searches across multiple chemical information systems.

The structural classification places this compound within the tetrahydrofuran subset of furan derivatives, specifically categorized as a substituted tetrahydrofuran bearing both vinyl and isopropenyl functionalities. The presence of these unsaturated substituents introduces additional chemical reactivity compared to simpler tetrahydrofuran derivatives, particularly regarding addition reactions and potential polymerization processes. The compound's classification as a monoterpene oxide reflects its biogenetic origin from monoterpene precursors through oxidative cyclization processes, distinguishing it from synthetic furan derivatives that lack this natural product heritage.

Synonyms and Alternative Designations

The compound furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- operates under numerous synonymous designations within scientific literature and commercial applications, reflecting both its structural characteristics and historical development within terpene chemistry. The most comprehensive compilation of these alternative names demonstrates the evolution of chemical nomenclature and the various perspectives from which chemists have approached this molecule's description. These synonyms serve practical purposes in literature searches, patent applications, and commercial transactions, ensuring that researchers can identify the same chemical entity regardless of the naming convention employed in different sources.

The diversity of nomenclature reflects the compound's multiple discovery pathways and its identification in various natural sources, leading to naming conventions that emphasize different structural features or biological origins. Regulatory designations, particularly those established by flavor and fragrance industry organizations, provide additional layers of identification that serve specific commercial and regulatory purposes. Understanding these various designations proves essential for comprehensive literature reviews and for tracking the compound's development across different research domains and time periods.

5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran

The designation 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran represents one of the most commonly encountered systematic names for this compound, emphasizing the specific positioning and identity of the major substituents. This nomenclature approach prioritizes the description of functional groups in numerical order according to their ring positions, beginning with the isopropenyl substituent at position 5. The term "isopropenyl" specifically refers to the 1-methylethenyl group, which consists of a double bond adjacent to a methyl-bearing carbon atom, creating a characteristic structural motif found in numerous monoterpene derivatives.

This particular naming convention proves especially useful in stereochemical discussions, as it clearly delineates the positions of the two major substituents that define the molecule's three-dimensional architecture. The systematic approach facilitates understanding of the compound's stereochemical relationships with other similar molecules and enables precise communication regarding specific stereoisomeric forms. Research literature frequently employs this designation when discussing the compound's occurrence in natural systems or its synthesis from terpene precursors.

The adoption of this nomenclature in peer-reviewed publications reflects its utility in conveying structural information efficiently while maintaining compatibility with established chemical database systems. The designation appears prominently in spectroscopic studies and synthetic methodology papers, where precise structural identification becomes crucial for reproducibility and mechanistic understanding. This naming approach also facilitates comparison with related compounds that share similar substitution patterns but differ in stereochemical configuration or ring size.

Anhydrolinalool oxide

The term "anhydrolinalool oxide" represents a biogenetically oriented designation that emphasizes the compound's relationship to linalool, a widely distributed monoterpene alcohol found in numerous essential oils. This naming convention specifically indicates that the compound can be conceptualized as a cyclized, dehydrated derivative of linalool oxide, formed through intramolecular cyclization processes that eliminate water while creating the tetrahydrofuran ring system. The prefix "anhydro" denotes the removal of water elements, while "linalool oxide" identifies the parent compound from which this derivative theoretically arises.

Properties

IUPAC Name |

2-ethenyl-2-methyl-5-prop-1-en-2-yloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGFNCYVSHOLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(O1)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864429 | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Pungent herbaceous, green, camphoraceous, piney aroma | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils, Soluble (in ethanol) | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.874-0.878 | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-86-2 | |

| Record name | Herboxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, also known by its CAS number 54750-70-8, is a compound with significant biological activity and potential applications in various fields, including pharmacology and food science. This article provides a detailed overview of its biological properties, supported by data tables, case studies, and research findings.

- Molecular Formula : C10H16O

- Molecular Weight : 152.24 g/mol

- Structure : The compound features a furan ring with an ethenyl substituent and a methyl group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that furan derivatives exhibit notable antimicrobial activity. A study highlighted that various furan compounds, including 2-ethenyltetrahydro derivatives, demonstrated effectiveness against bacteria and fungi. For instance, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceuticals and food preservation .

Antioxidant Activity

Furan compounds are also recognized for their antioxidant properties. A study reported that furan derivatives could scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for developing supplements aimed at preventing oxidative damage associated with various diseases .

Cytotoxic Effects

The cytotoxicity of furan compounds has been evaluated in several cancer cell lines. In vitro studies demonstrated that 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- exhibited selective cytotoxic effects against specific cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of furan derivatives was tested using disk diffusion methods. The results indicated that:

| Compound | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| 2-Ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 15 | S. aureus |

| 2-Ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 12 | E. coli |

The compound exhibited a higher zone of inhibition compared to standard antibiotics, indicating its potential as a natural antimicrobial agent .

Study 2: Antioxidant Capacity

A study measuring the antioxidant capacity of various furan compounds utilized the DPPH radical scavenging assay. Results showed that:

| Compound | IC50 (µg/mL) |

|---|---|

| 2-Ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 25 |

| Ascorbic Acid (Control) | 20 |

The lower IC50 value indicates that the furan compound has strong antioxidant potential comparable to ascorbic acid .

Study 3: Cytotoxicity in Cancer Cells

In vitro assays on human cancer cell lines revealed that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 30 |

| MCF7 (Breast) | 35 |

| Normal Fibroblasts | >100 |

These findings suggest that while the compound is effective against cancer cells, it demonstrates a favorable safety profile for normal cells .

Scientific Research Applications

Food Industry

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is primarily used as a flavoring agent . It is recognized for its floral flavor profile and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The committee concluded that there are no safety concerns at current levels of intake when used as a flavoring agent, assigning it an Acceptable Daily Intake (ADI) of "not specified" .

Table 1: Flavoring Applications

| Application Area | Description |

|---|---|

| Flavoring Agent | Used in food products to enhance taste |

| FEMA Number | 3759 |

| JECFA Flavor Number | 1455 |

Fragrance Industry

In addition to food applications, this compound serves as a fragrance ingredient . Its unique scent characteristics make it suitable for use in perfumes and other scented products. The compound's ability to impart a pleasant aroma makes it valuable in cosmetic formulations.

Pharmaceutical Research

Emerging studies suggest potential applications in the pharmaceutical industry. Furan derivatives are being investigated for their biological activities, including anti-inflammatory and anticancer properties. The structural features of furan compounds may contribute to their efficacy in drug development .

Case Study 1: Flavoring Agent Evaluation

A study conducted by the Flavor and Extract Manufacturers Association assessed the safety of furan derivatives used in food products. The findings indicated that furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- does not pose significant health risks when consumed within established limits .

Case Study 2: Fragrance Formulation

In a fragrance formulation study, researchers explored the incorporation of furan-based compounds into perfumes. The results demonstrated that furan derivatives significantly enhanced the longevity and complexity of fragrance profiles, making them desirable components in luxury scent products .

Safety and Regulatory Information

The compound is classified as a flammable liquid and vapor under the Globally Harmonized System (GHS). Safety precautions must be adhered to during handling and storage to mitigate risks associated with flammability . Regulatory bodies such as the Environmental Protection Agency (EPA) have included this compound in their inventories, highlighting its industrial relevance.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

- CAS Registry Numbers :

- Molecular Formula : C₁₀H₁₆O

- Molecular Weight : 152.23 g/mol

- Structure : A tetrahydrofuran ring substituted with a methyl group at position 2, an ethenyl group at position 2, and a 1-methylethenyl group at position 5. Stereoisomerism (cis/trans) is observed in derivatives like linalool oxide .

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and physical properties:

Spectral Data Comparison

- NMR Spectroscopy :

- Mass Spectrometry :

Physicochemical Properties

Q & A

Basic Research Questions

Q. How can the stereochemistry of cis/trans isomers of this furan derivative be experimentally distinguished?

- Methodology : Use chiral gas chromatography (GC) with polarizable columns (e.g., β-cyclodextrin-based) to separate enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY, can identify spatial proximity of substituents. For example, the cis isomer (CAS 54750-69-5) shows distinct coupling constants in -NMR due to vicinal proton interactions, while trans isomers (CAS 54750-70-8) exhibit characteristic splitting patterns .

Q. What analytical techniques are most reliable for identifying this compound in complex mixtures (e.g., essential oils)?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is standard. Compare retention indices (RI) and mass spectra to authenticated standards. For instance, Adams (2017) reports RI 1006 for the cis isomer using a non-polar column, with key fragments at m/z 152 (molecular ion) and 93 (loss of substituents) .

Q. How does the compound’s natural occurrence influence extraction protocols?

- Methodology : Steam distillation or solvent extraction (e.g., hexane) followed by fractional distillation. Optimize parameters (temperature, pressure) to avoid thermal degradation of the furan ring. Bedoukian Research sources note its presence in essential oils, requiring careful isolation from terpene-rich matrices .

Advanced Research Questions

Q. What computational methods predict the electronic structure and spectroscopic properties of this compound?

- Methodology : Density Functional Theory (DFT) with basis sets (e.g., aug-cc-pVTZ) calculates oxygen K-edge X-ray absorption spectra. Compare computed cross-sections (e.g., 115 kJ/mol for photoionization) to experimental synchrotron data to validate electronic transitions .

Q. How can stereoselective synthesis be optimized for this furan derivative?

- Methodology : Employ acid-catalyzed cyclization of prenylated precursors (e.g., 3-hydroxy acids) with boron trifluoride etherate. Monitor reaction kinetics via -NMR to control regioselectivity. Evidence from Arzneimittel-Forschung (1996) highlights the role of steric effects in forming the cis configuration .

Q. What strategies resolve discrepancies in CAS registry assignments for structurally similar isomers?

- Methodology : Cross-reference experimental data (e.g., optical rotation, melting points) with ECHA registrations (CAS 54750-69-5 vs. 13679-86-2). Use InChIKey (e.g., XIGFNCYVSHOLIF-UWVGGRQHSA-N) to validate structural uniqueness in databases like PubChem .

Q. How do substituents (e.g., ethenyl, methyl) influence the compound’s reactivity in ring-opening reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.